5-((Naphthalen-1-yloxy)methyl)-4-(p-tolyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-((Naphthalen-1-yloxy)methyl)-4-(p-tolyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Naphthalen-1-yloxy)methyl)-4-(p-tolyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile.
Attachment of the Naphthalene Group: The naphthalene moiety is introduced via an etherification reaction using naphthol and a suitable alkylating agent.
Introduction of the Tolyl Group: The tolyl group is incorporated through a Friedel-Crafts alkylation reaction.
Thiol Group Addition: The thiol group is added via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The triazole ring can undergo reduction under specific conditions.
Substitution: The naphthalene and tolyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles for nucleophilic substitution.
Major Products
Oxidation: Disulfides.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in coordination chemistry for catalysis.
Synthesis: Intermediate in the synthesis of other complex organic molecules.
Biology
Antimicrobial: Exhibits antimicrobial properties against various pathogens.
Antifungal: Potential use as an antifungal agent.
Medicine
Drug Development: Investigated for potential use in drug development due to its biological activities.
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-((Naphthalen-1-yloxy)methyl)-4-(p-tolyl)-4H-1,2,4-triazole-3-thiol involves interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. The naphthalene and tolyl groups enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: Basic triazole structure with similar biological activities.
Tolyltriazole: Contains a tolyl group and triazole ring, used in corrosion inhibitors.
Naphthyltriazole: Contains a naphthalene ring and triazole ring, used in various chemical applications.
Uniqueness
5-((Naphthalen-1-yloxy)methyl)-4-(p-tolyl)-4H-1,2,4-triazole-3-thiol is unique due to the combination of its structural components, which confer specific chemical and biological properties not found in other triazole derivatives.
Properties
Molecular Formula |
C20H17N3OS |
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Molecular Weight |
347.4 g/mol |
IUPAC Name |
4-(4-methylphenyl)-3-(naphthalen-1-yloxymethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C20H17N3OS/c1-14-9-11-16(12-10-14)23-19(21-22-20(23)25)13-24-18-8-4-6-15-5-2-3-7-17(15)18/h2-12H,13H2,1H3,(H,22,25) |
InChI Key |
HUXSLJACCZAMHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NNC2=S)COC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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